molecular formula C6H8BNO3 B1445425 (6-Hydroxy-5-methylpyridin-3-yl)boronic acid CAS No. 1356087-46-1

(6-Hydroxy-5-methylpyridin-3-yl)boronic acid

Cat. No.: B1445425
CAS No.: 1356087-46-1
M. Wt: 152.95 g/mol
InChI Key: OHSSEGIGVJHAAG-UHFFFAOYSA-N
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Description

(6-Hydroxy-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C6H8BNO3 and a molecular weight of 152.95 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a hydroxyl group and a methyl group. It is used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Hydroxy-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine derivative. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(6-Hydroxy-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.

Major Products

    Oxidation: Formation of 6-oxo-5-methylpyridin-3-ylboronic acid.

    Reduction: Formation of 6-hydroxy-5-methylpyridin-3-ylborane.

    Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

(6-Hydroxy-5-methylpyridin-3-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Hydroxy-5-methylpyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design . The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-5-methylpyridin-2-ylboronic acid
  • 6-Hydroxy-5-methylpyridin-4-ylboronic acid
  • 5-Hydroxy-6-methylpyridin-3-ylboronic acid

Uniqueness

(6-Hydroxy-5-methylpyridin-3-yl)boronic acid is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring, which influences its reactivity and binding properties. This unique structure allows it to participate in specific chemical reactions and form stable complexes with biomolecules, making it valuable in various research applications .

Properties

IUPAC Name

(5-methyl-6-oxo-1H-pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO3/c1-4-2-5(7(10)11)3-8-6(4)9/h2-3,10-11H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSSEGIGVJHAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC(=O)C(=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20738732
Record name (5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-46-1
Record name B-(1,6-Dihydro-5-methyl-6-oxo-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356087-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20738732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-hydroxy-5-methylpyridin-3-yl)boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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